5-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole
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Overview
Description
5-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications, particularly in the development of photoluminescent materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the diazotization of 2-aminothiophenol followed by cyclization
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
5-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of photoluminescent materials and organic semiconductors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of 5-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole involves its strong electron-withdrawing properties, which enhance the electronic properties of the materials it is incorporated into. This makes it an effective component in photoluminescent materials and organic semiconductors . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its electron-withdrawing groups .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler derivative with similar electron-withdrawing properties.
4-Aminobenzo-2,1,3-thiadiazole: Another derivative with potential biological applications.
Uniqueness
5-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole is unique due to its complex structure, which combines the benzothiadiazole core with piperidine and pyridine moieties. This combination enhances its electronic properties and broadens its range of applications in various fields .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-10-16(4-7-20-13)25-12-14-5-8-23(9-6-14)19(24)15-2-3-17-18(11-15)22-26-21-17/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVCSFIJOPCODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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